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molecular formula C10H9N5O3 B8347021 2-Nitroamino-5-(4-pyridyl)methyl-4-pyrimidone

2-Nitroamino-5-(4-pyridyl)methyl-4-pyrimidone

Cat. No. B8347021
M. Wt: 247.21 g/mol
InChI Key: PZXOXBZZZIOKDI-UHFFFAOYSA-N
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Patent
US04468399

Procedure details

About 1.77 g. of sodium were dissolved in 75 ml. of anhydrous methanol under a positive nitrogen atmosphere. The sodium methoxide in methanol solution was cooled and 7.28 g. of dried nitroguanidine added thereto. The reaction mixture was heated to reflux temperature briefly after which time 14.5 g. of ethyl 2-formyl-3-(4-pyridyl)propionate (prepared by the method of U.S. Pat. No. 4,216,318) were added thereto. This reaction mixture was then heated to refluxing temperature for about 19 hours. Volatile constituents were removed by evaporation and water was added to the residue. The aqueous mixture was extracted 3 times with chloroform and the chloroform extracts discarded. The aqueous solution was then chilled to about 0° C. and 15.4 ml. of 5N aqueous hydrochloric acid added. 2-Nitroamino-5-(4-pyridyl)methyl-4-pyrimidone formed in the above reaction precipitated and the precipitate was collected by filtration. The filter cake was washed with water and dried. 9.9 g. of product were obtained melting at about 228°-229° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C[O-].[Na+].[N+:5]([NH:8][C:9]([NH2:11])=[NH:10])([O-:7])=[O:6].[CH:12]([CH:14]([CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1)[C:15](OCC)=O)=[O:13]>CO>[N+:5]([NH:8][C:9]1[NH:11][C:12](=[O:13])[C:14]([CH2:20][C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)=[CH:15][N:10]=1)([O-:7])=[O:6] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])NC(=N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C(C(=O)OCC)CC1=CC=NC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature briefly after which time 14.5 g
ADDITION
Type
ADDITION
Details
4,216,318) were added
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxing temperature for about 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
Volatile constituents were removed by evaporation and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted 3 times with chloroform
ADDITION
Type
ADDITION
Details
of 5N aqueous hydrochloric acid added

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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